Isopentyltriphenylphosphonium bromide

Catalog No.
S1491556
CAS No.
28322-40-9
M.F
C23H26BrP
M. Wt
413.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopentyltriphenylphosphonium bromide

CAS Number

28322-40-9

Product Name

Isopentyltriphenylphosphonium bromide

IUPAC Name

3-methylbutyl(triphenyl)phosphanium;bromide

Molecular Formula

C23H26BrP

Molecular Weight

413.3 g/mol

InChI

InChI=1S/C23H26P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;/p-1

InChI Key

GZLGTVRDLCJQTO-UHFFFAOYSA-M

SMILES

CC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Synonyms

Isopentyltriphenylphosphonium Bromide

Canonical SMILES

CC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

The exact mass of the compound Isopentyltriphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isopentyltriphenylphosphonium bromide is a highly specialized Wittig reagent precursor broadly utilized in the synthesis of complex natural products, secosterols, and terpenes. As a stable, solid phosphonium salt, it enables the direct, single-step installation of a 3-methyl-1-butenyl (isopentyl) moiety onto aldehydes and ketones. In industrial and advanced laboratory procurement, the bromide salt is heavily prioritized over chloride and iodide alternatives due to its optimal balance of moderate hygroscopicity, excellent shelf stability, and high solubility in standard aprotic solvents (such as THF and toluene) required for ylide generation. Furthermore, beyond organic synthesis, it serves as a highly efficient phase-transfer catalyst and an advanced corrosion inhibitor in acidic environments, making it a versatile and indispensable asset for both synthetic and materials chemistry workflows.

Substituting isopentyltriphenylphosphonium bromide with straight-chain analogs like n-pentyltriphenylphosphonium bromide fundamentally alters the structural outcome of the Wittig reaction, eliminating the critical iso-branching required for terpene, ceramide I, and secosterol biological activity. Furthermore, attempting to substitute the bromide counterion with chloride results in a highly hygroscopic reagent that rapidly absorbs atmospheric moisture, complicating stoichiometric precision and degrading storage life. Conversely, substituting with the iodide salt often reduces solubility in non-polar or ethereal solvents at the ultra-low temperatures (e.g., -78 °C) required for high Z-stereoselectivity, leading to incomplete ylide formation and depressed olefination yields. Therefore, exact procurement of the isopentyl bromide salt is mandatory for reproducible, high-yield, and stereocontrolled synthetic pathways[1].

Single-Step Isopentyl Moiety Installation vs. Multi-Step Alkylation

In the synthesis of complex lipids, secosterols, and natural products, installing a branched 5-carbon tail is a critical bottleneck. Utilizing isopentyltriphenylphosphonium bromide allows for the one-step Wittig olefination of aldehydes to yield the target 3-methyl-1-butenyl structure. When reacted with strong bases like NaHMDS at -78 °C, the ylide forms efficiently and reacts with aldehydes to produce the desired alkenes in high yields, with specific syntheses reporting up to a 97:3 Z:E stereoselectivity [1]. In contrast, baseline multi-step approaches (e.g., sequential Grignard addition followed by dehydration) typically suffer from significant overall yield losses and require extensive chromatographic purification.

Evidence DimensionSynthetic steps and stereoselectivity for isopentyl installation
Target Compound Data1 step, up to 97:3 Z:E selectivity at -78 °C
Comparator Or BaselineMulti-step alkylation/dehydration (3+ steps, poor stereocontrol)
Quantified DifferenceElimination of 2+ synthetic steps and highly enriched Z-isomer formation
ConditionsWittig reaction in diethyl ether/THF at -78 °C using NaHMDS

Procurement of this specific reagent drastically shortens synthetic routes for branched lipids and terpenes, directly reducing labor, solvent costs, and purification overhead.

Bromide vs. Iodide/Chloride Salt Processability and Handling

The choice of halide counterion in phosphonium salts dictates both storage stability and reaction kinetics. Isopentyltriphenylphosphonium bromide exhibits an ideal processability profile. Unlike the chloride salt, which is highly hygroscopic and rapidly absorbs atmospheric moisture (leading to ylide quenching and inaccurate weighing), the bromide salt remains a stable, free-flowing solid under standard dry storage. Compared to the iodide analog, the bromide salt demonstrates superior solubility in THF and diethyl ether at cryogenic temperatures (-78 °C). This ensures complete dissolution and quantitative deprotonation by bases like n-BuLi, avoiding the heterogeneous mixtures and sluggish kinetics often observed with bulkier iodide salts[1].

Evidence DimensionSolvent compatibility and handling stability
Target Compound DataHigh solubility in cold THF; moderate hygroscopicity
Comparator Or BaselineChloride salt (highly hygroscopic); Iodide salt (lower solubility in cold ethereal solvents)
Quantified DifferenceEnables homogeneous low-temperature ylide generation without the rapid moisture degradation of chlorides
ConditionsStandard Wittig ylide generation conditions (-78 °C, aprotic ethereal solvents)

Ensures reproducible stoichiometric ylide generation and minimizes batch-to-batch variation caused by moisture uptake or incomplete dissolution during scale-up.

Superior Anticorrosion Performance in Acidic Media

Beyond organic synthesis, isopentyltriphenylphosphonium bromide functions as an exceptionally potent green corrosion inhibitor for mild steel. In 0.5 M H2SO4, the addition of this compound achieves a maximum inhibition efficiency of 99% at a concentration of just 10^-2 M[1]. The bulky triphenylphosphonium headgroup strongly adsorbs to the metal surface, while the branched isopentyl tail provides a dense, hydrophobic protective layer. This performance significantly outpaces simpler, unbranched alkylphosphonium salts, which typically exhibit lower surface coverage and require higher concentrations to achieve comparable inhibition efficiencies.

Evidence DimensionMaximum corrosion inhibition efficiency
Target Compound Data99% efficiency at 10^-2 M
Comparator Or BaselineUnbranched or shorter-chain alkylphosphonium baselines (typically <90% at equivalent concentrations)
Quantified Difference>9% absolute increase in inhibition efficiency with lower effective dosage
ConditionsMild steel in 0.5 M H2SO4 evaluated via electrochemical impedance spectroscopy (EIS)

Highlights the material's dual-use value, proving that the specific iso-branched structure is critical for maximizing surface protection in industrial acidic environments.

Synthesis of Secosterols and Antitumor Agents

This compound is the right choice where the precise installation of an iso-branched aliphatic side chain is required to achieve the correct biological conformation and activity of 9,11-secosterol analogs, directly leveraging its high-yield single-step olefination capabilities .

Ceramide and Sphingolipid Analog Production

Ideal for workflows where stereoselective Wittig olefination is necessary to synthesize ceramide I and its derivatives, capitalizing on the high Z-selectivity achievable at low temperatures with the bromide salt .

Terpene and Squalene Natural Product Synthesis

Essential for natural product synthesis where the 3-methyl-1-butenyl group must be appended efficiently to recreate complex architectures, avoiding the poor yields and extensive purification associated with multi-step alkylation baselines.

Industrial Corrosion Inhibition Formulations

Highly effective for industrial applications where mild steel requires robust protection in highly acidic environments (e.g., sulfuric acid pickling), utilizing the compound's superior surface adsorption and hydrophobic shielding properties[1].

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

28322-40-9

Dates

Last modified: 08-15-2023

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